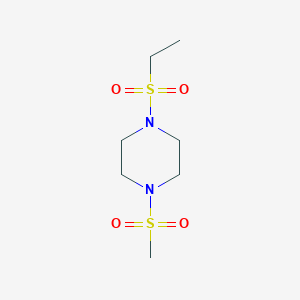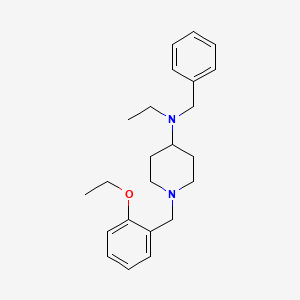![molecular formula C19H13N3O5S B10883565 N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide](/img/structure/B10883565.png)
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide typically involves a multi-step process:
Nitration: The starting material, benzamide, undergoes nitration to introduce nitro groups at the desired positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Thiol Addition: The nitrobenzamide is then reacted with a thiol compound, such as 4-nitrothiophenol, under basic conditions to form the sulfanyl linkage.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Applications De Recherche Scientifique
Chemistry
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential biological activities. The presence of nitro and sulfanyl groups suggests it could interact with biological targets, possibly serving as a lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure can impart desirable properties to these products.
Mécanisme D'action
The mechanism by which N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide exerts its effects depends on its specific application. In a biological context, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
- N-(3-nitrophenyl)-2-[(3-nitrophenyl)sulfanyl]benzamide
- N-(2-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
Uniqueness
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is unique due to the specific positioning of its nitro groups and the sulfanyl linkage. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Propriétés
Formule moléculaire |
C19H13N3O5S |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-(3-nitrophenyl)-2-(4-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C19H13N3O5S/c23-19(20-13-4-3-5-15(12-13)22(26)27)17-6-1-2-7-18(17)28-16-10-8-14(9-11-16)21(24)25/h1-12H,(H,20,23) |
Clé InChI |
FCNGMPREWMSYNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone](/img/structure/B10883484.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B10883487.png)
methanone](/img/structure/B10883491.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3,4-dimethylaniline](/img/structure/B10883501.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B10883513.png)

![N-[1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B10883525.png)
![1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883532.png)
![(2E)-2-[4-(difluoromethoxy)benzylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883533.png)
![7-Benzyl-8,9-diphenyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10883541.png)
![1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10883547.png)
![1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883554.png)
